molecular formula C12H9Cl B164846 3-Chlorobiphenyl CAS No. 2051-61-8

3-Chlorobiphenyl

Cat. No. B164846
CAS RN: 2051-61-8
M. Wt: 188.65 g/mol
InChI Key: NMWSKOLWZZWHPL-UHFFFAOYSA-N
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Patent
US04138359

Procedure details

4-phenyl-2-chlorophenol is methylated by means of well-known method steps and 4-phenyl-2-chloroanisole (hereinafter referred to as Material I) is extracted. 1/3 mole of Material I is dissolved into carbon disulfide 300cc and a Friedel Craft's reaction is effected in a MILO flask in which 1/3 mole of octanol chloride and 60 grams of anhydrous ammonium chloride are placed. As a result, 4-octanoyl-4'-methoxy-3'-chlorobiphenyl (hereinafter referred to as Compound 4) is extracted with a yield of 75%. As the result of reduction of said Compound 4, by the well-known Wolff-Kischner's reaction, 4-octyl-4'-methoxy-3'-chlorobiphenyl (hereinafter referred to as Compound 5) is extracted with a yield of 70 weight percent. 0.01 mole of 4-octyl-4'-hydroxy-3-chlorobiphenyl (hereinafter referred to as Material II), which is extracted from said Compound 5 by means of demethylation with HBr water, is dissolved into a mixed solution of 100cc pyridine and 50cc. of benzene. After this 0.012 mole of 4-octyloxy-benzoil chloride is added to the solution, this mixed solution is heated and stirred for 24 hours. Extraction is achieved by adding water (200cc) and benzene (100cc) to the solution. The resultant benzene layer is washed with a mixture of 1 mole of sodium hydroxide solution (50cc) and 1 mole of HCl liquid (100cc). The resultant compound in benzene layer is crystallized from ethyl alcohol (50cc). The result of the above method steps, 4-octyl-4'-(4"-octyloxy benzoil)-3'-chlorobiphenyl (Compound 1 in the above table), is extracted at the yield rate of 85%.
[Compound]
Name
Compound 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-octyl-4'-hydroxy-3-chlorobiphenyl
Quantity
0.01 mol
Type
reactant
Reaction Step Two
[Compound]
Name
Material II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4-octyloxy-benzoil chloride
Quantity
0.012 mol
Type
reactant
Reaction Step Four
Name
benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([C:9]1[CH:14]=[CH:13][C:12]([C:15]2[CH:20]=[CH:19][C:18](O)=[CH:17][CH:16]=2)=[CH:11][C:10]=1[Cl:22])CCCCCCC.C(C1C=CC(C2C=CC(OC)=C(Cl)C=2)=CC=1)CCCCCCC.[OH-].[Na+].Cl>>[Cl:22][C:10]1[CH:11]=[C:12]([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:13]=[CH:14][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Compound 5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
4-octyl-4'-hydroxy-3-chlorobiphenyl
Quantity
0.01 mol
Type
reactant
Smiles
C(CCCCCCC)C1=C(C=C(C=C1)C1=CC=C(C=C1)O)Cl
Step Three
Name
Material II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
4-octyloxy-benzoil chloride
Quantity
0.012 mol
Type
reactant
Smiles
Step Five
Name
benzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)C1=CC=C(C=C1)C1=CC(=C(C=C1)OC)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
is extracted with a yield of 70 weight percent
EXTRACTION
Type
EXTRACTION
Details
is extracted
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved into a mixed solution of 100cc pyridine and 50cc
TEMPERATURE
Type
TEMPERATURE
Details
this mixed solution is heated
EXTRACTION
Type
EXTRACTION
Details
Extraction
ADDITION
Type
ADDITION
Details
by adding water (200cc) and benzene (100cc) to the solution
CUSTOM
Type
CUSTOM
Details
The resultant compound in benzene layer is crystallized from ethyl alcohol (50cc)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C1=CC=CC=C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.